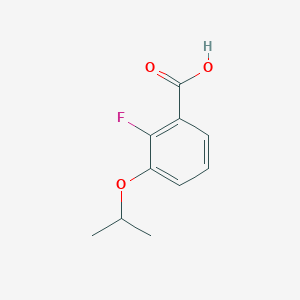

2-Fluoro-3-isopropoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADISUGFAMDFUHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281137 | |

| Record name | 2-Fluoro-3-(1-methylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346608-65-8 | |

| Record name | 2-Fluoro-3-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346608-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-(1-methylethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Intermediates

An In-Depth Technical Guide to 2-Fluoro-3-nitrobenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Fluoro-3-nitrobenzoic acid, a critical building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis methodologies, and its significant role as a key intermediate in the synthesis of targeted therapeutics.

In the landscape of pharmaceutical development, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] 2-Fluoro-3-nitrobenzoic acid (CAS No. 317-46-4) stands out as a pivotal intermediate, primarily due to the strategic placement of its fluoro and nitro functional groups.[3] This specific arrangement provides the necessary electronic and geometric properties for its application in the synthesis of complex active pharmaceutical ingredients (APIs).[3][4] Notably, it is a cornerstone in the production of Dabrafenib, a life-saving medication for patients with BRAF-mutant cancers.[3]

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of 2-Fluoro-3-nitrobenzoic acid is fundamental for its effective application in synthesis.

| Property | Value |

| CAS Number | 317-46-4 |

| Molecular Formula | C7H4FNO4 |

| Molecular Weight | 185.11 g/mol |

| Boiling Point | 404.6°C |

| Density | 1.52 g/cm³ |

| Flash Point | 198.5°C |

| Refractive Index | 1.588 |

The thermal stability, as indicated by its high boiling and flash points, is a crucial attribute for its utility in various industrial chemical reactions.[4]

Synthesis Methodology: A Strategic Approach

The synthesis of 2-Fluoro-3-nitrobenzoic acid requires a carefully designed route to ensure high purity and yield, which are critical for its use in pharmaceutical manufacturing.[4] A novel and efficient synthesis pathway starts from o-methylphenol and proceeds through several key steps.[6]

Experimental Protocol: Synthesis of 2-Fluoro-3-nitrobenzoic Acid

This protocol outlines a synthetic route to 2-Fluoro-3-nitrobenzoic acid.[6]

Step 1: Nitration of o-Methylphenol

-

Objective: To selectively introduce a nitro group to generate the key intermediate, 2-methyl-6-nitrophenol.

-

Procedure: o-Methylphenol is subjected to a nitration reaction. The specific nitrating agent and reaction conditions are chosen to favor the desired regioselectivity.

Step 2: Hydroxyl Chlorination

-

Objective: To convert the hydroxyl group of 2-methyl-6-nitrophenol to a chlorine atom, yielding 2-chloro-3-nitrotoluene.

-

Procedure: The phenolic hydroxyl group is replaced with chlorine, typically using a chlorinating agent like thionyl chloride or phosphorus oxychloride.

Step 3: Fluorination

-

Objective: To substitute the chlorine atom with fluorine to produce 2-fluoro-3-nitrotoluene.

-

Procedure: A nucleophilic aromatic substitution (SNAr) reaction is performed using a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst to enhance reactivity.

Step 4: Oxidation

-

Objective: To oxidize the methyl group of 2-fluoro-3-nitrotoluene to a carboxylic acid, yielding the final product, 2-fluoro-3-nitrobenzoic acid.

-

Procedure: The methyl group is oxidized using a strong oxidizing agent, such as potassium permanganate or chromic acid. The reaction is typically carried out under controlled temperature and pH to maximize the yield and purity of the final product.

Caption: Synthetic pathway for 2-Fluoro-3-nitrobenzoic acid.

Applications in Drug Discovery and Organic Synthesis

The primary application of 2-Fluoro-3-nitrobenzoic acid is as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[4]

Key Intermediate for Active Pharmaceutical Ingredients (APIs)

The unique structure of 2-Fluoro-3-nitrobenzoic acid, with its reactive fluorine atom and nitro group, makes it an ideal precursor for the synthesis of complex APIs.[4] The fluorine atom enhances the molecule's reactivity and selectivity in subsequent reactions.[4] Its high purity (≥99.0% by HPLC) is a critical requirement for its use in pharmaceutical manufacturing, ensuring it meets stringent quality standards.[4]

Role in Medicinal Chemistry Research and Development

In medicinal chemistry, the regiochemistry of 2-Fluoro-3-nitrobenzoic acid allows for diverse synthetic transformations.[3] Researchers can perform nucleophilic aromatic substitution on the fluorine atom or reduce the nitro group to an amine, opening up pathways to a wide array of bioactive molecules.[3] This versatility makes it a valuable tool in the development of novel therapeutics.[4]

Caption: Role of 2-Fluoro-3-nitrobenzoic acid in synthesis.

Safety and Handling

Proper handling and storage of 2-Fluoro-3-nitrobenzoic acid are essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[7]

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

First Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Future Outlook

The applications of 2-Fluoro-3-nitrobenzoic acid are expected to grow as research uncovers new synthetic uses.[4] Its potential role in emerging fields like continuous flow chemistry could lead to more efficient and sustainable production methods.[4] Innovations in reaction conditions, such as high-temperature or high-pressure processes, may further unlock its synthetic potential, paving the way for the discovery of novel chemical entities.[4]

References

- Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid.

- Sigma-Aldrich. (2025, November 7).

- Fisher Scientific.

- PubChem. 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529.

- SynQuest Laboratories, Inc. SAFETY DATA SHEET: 4-Fluoro-3-hydroxybenzoic acid.

- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH.

- Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applic

- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.

- Fisher Scientific.

- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones - Arkivoc.

- Fluoropharm. 317-46-4 | 2-Fluoro-3-nitrobenzoic acid.

- Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applic

- Google Patents.

- Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw m

- Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzoic Acid.

- SpectraBase. p-Isopropoxybenzoic acid.

- NIST WebBook. Benzoic acid, 2-hydroxy-, propyl ester.

- BLD Pharm. 1248479-48-2|3-Fluoro-2-isopropoxybenzoic acid.

- BLD Pharm. 455-38-9|3-Fluorobenzoic acid.

- Eastfine. (2025, December 23). Top 5 Manufacturers of CAS No. 317-46-4: Why 2-Fluoro-3-nitrobenzoic acid is Essential for Oncology and Beyond.

- PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design.

- Ossila. 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.

- PubChem. 2-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 3390679.

Sources

- 1. innospk.com [innospk.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Top 5 Manufacturers of CAS No. 317-46-4: Why 2-Fluoro-3-nitrobenzoic acid is Essential for Oncology and Beyond [eastfine.net]

- 4. innospk.com [innospk.com]

- 5. 317-46-4 | 2-Fluoro-3-nitrobenzoic acid - Fluoropharm [fluoropharm.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-isopropoxybenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive analysis of the core physicochemical properties of 2-Fluoro-3-isopropoxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document establishes a framework for its characterization by integrating theoretical insights, data from structurally analogous compounds, and detailed, field-proven experimental protocols. We present its chemical identity, predictable properties, and authoritative, step-by-step methodologies for the empirical determination of its melting point, aqueous solubility, and acidity (pKa). The causality behind experimental choices and the inclusion of self-validating steps within each protocol are emphasized to ensure scientific rigor and reproducibility. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and similar molecules.

Introduction

This compound belongs to the family of substituted benzoic acids, a class of compounds that are pivotal building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs), agrochemicals, and advanced materials. The introduction of a fluorine atom and an isopropoxy group onto the benzoic acid scaffold significantly modulates its electronic properties, lipophilicity, and metabolic stability. Fluorine, in particular, is a key element in modern drug design, often introduced to enhance binding affinity, improve metabolic resistance, and modulate pKa.[1] Understanding the fundamental physicochemical properties of this molecule is therefore not merely an academic exercise; it is a critical prerequisite for its effective application in drug discovery and development, dictating everything from reaction kinetics and purification strategies to formulation and bioavailability.

This guide provides a detailed examination of these properties, offering both a summary of known and predicted values and, crucially, the robust experimental workflows required to determine them empirically.

Chemical Identity and Structure

Correctly identifying a compound is the first step in any rigorous scientific investigation. The structural and naming conventions for this compound are outlined below.

-

IUPAC Name: this compound

-

CAS Number: 1346608-65-8[2]

-

Molecular Formula: C₁₀H₁₁FO₃

-

Molecular Weight: 198.19 g/mol

-

Canonical SMILES: CC(C)OC1=C(C(=O)O)C(=CC=C1)F

The chemical structure, rendered below, highlights the ortho-fluoro and meta-isopropoxy substitution pattern relative to the carboxylic acid group on the benzene ring.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties. Experimental data for this specific isomer is not widely published; therefore, values are either based on supplier information, predicted using computational models, or inferred from structurally similar compounds. The subsequent sections provide robust protocols for their empirical determination.

| Property | Value / Expected Range | Source / Basis |

| Molecular Formula | C₁₀H₁₁FO₃ | - |

| Molecular Weight | 198.19 g/mol | Calculated |

| Physical Form | Solid, White to off-white powder | Typical for benzoic acid derivatives[1][3] |

| Melting Point (°C) | Not available. Est. 110-130 °C | Based on isomers and analogs[1][3] |

| Boiling Point (°C) | > 200 °C (Predicted) | High due to H-bonding and molecular weight |

| Aqueous Solubility | Poorly soluble | Expected for benzoic acids with lipophilic groups[4] |

| Acidity (pKa) | Est. 3.0 - 4.0 | Effect of electron-withdrawing F group[3] |

| Lipophilicity (LogP) | ~2.5 (Predicted) | Based on analogs like 2-Fluoro-4-isopropoxybenzoic acid (XLogP3: 2.3)[5] |

Experimental Determination of Physicochemical Properties

The following protocols are presented as self-validating systems, incorporating calibration and control steps to ensure the generation of trustworthy and reproducible data.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. This protocol uses a standard digital melting point apparatus for precise and objective measurement.

Methodology: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Tap the open end of a capillary tube into the powder, forcing a small amount of sample into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. A packed column of 2-3 mm is ideal.

-

-

Apparatus Calibration (Self-Validation Step):

-

Before analyzing the sample, determine the melting point of a certified standard with a known melting point in a similar range (e.g., Benzoic Acid, MP 122.4 °C).

-

The measured value should be within ±1 °C of the certified value. If not, the apparatus requires calibration or service.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Data Analysis:

-

Perform the measurement in triplicate. The ranges should be consistent.

-

A narrow melting range (< 2 °C) is indicative of high purity.

-

Aqueous Solubility Determination

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6] It ensures that the solvent is fully saturated with the solute by allowing sufficient time for equilibrium to be reached between the solid and dissolved states.

Methodology: Shake-Flask Method

-

Preparation:

-

Add an excess amount of solid this compound to several stoppered flasks (perform in triplicate). An excess is confirmed by the visible presence of undissolved solid throughout the experiment.

-

Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each flask.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification (Self-Validation Step):

-

Prepare a standard curve of known concentrations of the compound in the same buffer.

-

Accurately dilute the filtered supernatant with the buffer to fall within the linear range of the standard curve.

-

Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.

-

The results from the triplicate flasks should agree within an acceptable margin of error (e.g., ±10%).

-

Caption: Workflow for solubility determination via the Shake-Flask method.

Acidity (pKa) Determination

Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, it governs its charge state, which profoundly impacts solubility, membrane permeability, and receptor binding. Potentiometric titration is a direct and reliable method for measuring pKa by monitoring pH changes upon addition of a strong base.[9]

Methodology: Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M Sodium Hydroxide (NaOH).

-

Accurately prepare a solution of this compound (e.g., ~0.01 M) in a suitable solvent, typically a co-solvent mixture like water-acetonitrile or water-ethanol, as solubility in pure water may be low.[10]

-

-

Apparatus Calibration (Self-Validation Step):

-

Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

-

-

Titration Procedure:

-

Pipette a known volume of the acid solution into a beaker equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Fill a burette with the standardized NaOH solution.

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue adding titrant well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot a titration curve with pH on the y-axis and the volume of NaOH added on the x-axis.

-

Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found precisely by calculating the first or second derivative of the titration curve.

-

The pKa is the pH at the half-equivalence point (Veq / 2). Read this pH value directly from the titration curve.

-

Caption: Experimental workflow for the determination of pKa by titration.

Conclusion

This compound is a valuable compound for chemical and pharmaceutical research. While extensive experimental data is not yet available in peer-reviewed literature, its core physicochemical properties can be reliably predicted based on its structure and determined empirically through well-established, robust methodologies. This guide provides the necessary theoretical framework and detailed, self-validating experimental protocols to empower researchers to fully characterize this molecule. The accurate determination of its melting point, solubility, and pKa is fundamental to unlocking its full potential in the development of new drugs and materials.

References

- Völgyi, G., Ruiz, R., Box, K., et al. (n.d.).

- Pekcan, G., & Hakan Aktas, A. (2010). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 18, 2168-2178.

- (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC - NIH.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Marques, M. R. C. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applic

- Wikipedia. (n.d.). 3-Fluorobenzoic acid.

- PubChem. (n.d.). 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529.

- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | 1346608-65-8 [sigmaaldrich.com]

- 3. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. digital.library.unt.edu [digital.library.unt.edu]

- 5. 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. asianpubs.org [asianpubs.org]

- 10. asianpubs.org [asianpubs.org]

2-Fluoro-3-isopropoxybenzoic acid molecular structure

An In-Depth Technical Guide to 2-Fluoro-3-isopropoxybenzoic Acid: Structure, Synthesis, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. While this specific isomer is not extensively documented in publicly available literature, this paper will extrapolate its molecular structure, physicochemical properties, and potential synthetic routes based on established organic chemistry principles and data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals interested in the strategic design and synthesis of novel fluorinated building blocks.

Molecular Structure and Inferred Physicochemical Properties

This compound is a disubstituted benzoic acid derivative. The core of the molecule is a benzene ring functionalized with a carboxylic acid group, a fluorine atom, and an isopropoxy group. The substituents are arranged in a 1,2,3-substitution pattern on the aromatic ring.

The presence of these functional groups is expected to dictate the molecule's chemical reactivity and physical properties. The carboxylic acid group provides a site for amide bond formation, esterification, and other nucleophilic acyl substitutions, making it a versatile handle for derivatization. The fluorine atom, a key feature in many modern pharmaceuticals, can influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] The isopropoxy group, a bulky and lipophilic ether, will also impact the molecule's solubility and steric profile.

Structural Visualization

The 2D and 3D structures of this compound can be visualized as follows:

Caption: 2D representation of this compound.

Predicted Physicochemical Properties

Based on data from analogous compounds such as 2-Fluoro-4-isopropoxybenzoic acid and 5-Chloro-2-fluoro-3-isopropoxybenzoic acid, the following properties can be estimated for this compound.[3][4]

| Property | Predicted Value | Reference Compound(s) |

| Molecular Formula | C₁₀H₁₁FO₃ | N/A |

| Molecular Weight | ~198.19 g/mol | 2-Fluoro-4-isopropoxybenzoic acid[3] |

| XLogP3 | ~2.3 | 2-Fluoro-4-isopropoxybenzoic acid[3] |

| Hydrogen Bond Donors | 1 | 2-Fluoro-4-isopropoxybenzoic acid[3] |

| Hydrogen Bond Acceptors | 3 | 2-Fluoro-4-isopropoxybenzoic acid[3] |

Proposed Synthetic Strategy

A plausible synthetic route to this compound can be designed starting from commercially available precursors. A logical approach would involve the formation of the ether linkage followed by the introduction or modification of the carboxylic acid group. A potential synthetic workflow is outlined below.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be derived from a suitably substituted fluorophenol. The isopropoxy group can be introduced via a Williamson ether synthesis, and the carboxylic acid can be formed from a methyl group via oxidation or from a nitrile via hydrolysis.

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Synthetic Protocol

Step 1: Williamson Ether Synthesis

The synthesis would commence with the alkylation of 2-fluoro-3-hydroxytoluene with 2-bromopropane. This reaction is a standard method for forming ether linkages.

-

Reactants: 2-fluoro-3-hydroxytoluene, 2-bromopropane, and a suitable base (e.g., potassium carbonate).

-

Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2-fluoro-3-hydroxytoluene and potassium carbonate in acetone.

-

Add 2-bromopropane dropwise to the mixture.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting 2-fluoro-3-isopropoxytoluene by column chromatography.

-

Step 2: Oxidation of the Methyl Group

The methyl group of 2-fluoro-3-isopropoxytoluene can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

-

Reactant: 2-fluoro-3-isopropoxytoluene.

-

Oxidizing Agent: Potassium permanganate (KMnO₄).

-

Solvent: A mixture of water and a suitable organic solvent like pyridine or t-butanol.

-

Procedure:

-

Dissolve 2-fluoro-3-isopropoxytoluene in the chosen solvent system.

-

Add a solution of potassium permanganate portion-wise, controlling the temperature with an ice bath.

-

Stir the reaction at an elevated temperature until the purple color of the permanganate disappears.

-

Cool the mixture and quench the excess permanganate with a reducing agent (e.g., sodium bisulfite).

-

Filter the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to precipitate the product.

-

Collect the solid this compound by filtration and recrystallize from a suitable solvent.

-

Proposed Analytical Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Methods

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The coupling patterns of the aromatic protons will be indicative of the 1,2,3-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the carbons of the isopropoxy group.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch from the carboxylic acid, a C=O stretch, and C-O and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound, and the fragmentation pattern can offer further structural information.

Potential Applications in Drug Discovery and Materials Science

Fluorinated benzoic acids are valuable building blocks in several areas of chemical research and development.[1][5]

Medicinal Chemistry

The incorporation of fluorine into drug candidates can enhance their metabolic stability, bioavailability, and binding affinity.[1][2] this compound could serve as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). The carboxylic acid moiety allows for its conjugation to other molecules, such as amines in peptide-based drugs, to modulate their pharmacological properties.

Agrochemicals

Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental persistence of agrochemicals. This compound could be a precursor for new herbicides, pesticides, and fungicides.[6]

Materials Science

Benzoic acid derivatives are used in the synthesis of liquid crystals and polymers.[1] The specific substitution pattern of this compound could lead to materials with unique optical or thermal properties.

Conclusion

While this compound is not a widely characterized compound, its molecular structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. The synthetic route proposed in this guide is based on well-established and reliable organic reactions. The analytical methods described will be crucial for confirming the structure and purity of the synthesized compound. Further research into this and similar molecules is warranted to explore their full potential in various scientific and industrial applications.

References

- PubChem. 2-Fluoro-4-isopropoxybenzoic acid. National Center for Biotechnology Information.

- Gesmundo, N. Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications.

- PubChem. 5-Chloro-2-fluoro-3-isopropoxybenzoic acid. National Center for Biotechnology Information.

- Organic Syntheses. 2-amino-3-fluorobenzoic acid.

- Prakash, G. K. S., & Zibinsky, M. (2012). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2012(7), 297-307.

- Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzoic Acid.

- Gesmundo, N. Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications.

- Wu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 894917.

- CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Google Patents.

- PubChem. 2-Isopropoxybenzoic acid. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluoro-3-Nitrobenzoic Acid: A Cornerstone for Pharmaceutical and Agrochemical Innovation.

- SpectraBase. p-Isopropoxybenzoic acid.

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.

- Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2236.

- PubChem. 3-Isopropoxybenzoic acid. National Center for Biotechnology Information.

Sources

- 1. innospk.com [innospk.com]

- 2. innospk.com [innospk.com]

- 3. 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-fluoro-3-isopropoxybenzoic acid | C10H10ClFO3 | CID 177683965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. nbinno.com [nbinno.com]

2-Fluoro-3-isopropoxybenzoic acid IUPAC name.

An In-Depth Technical Guide to 2-Fluoro-3-isopropoxybenzoic Acid for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. We will delve into its fundamental chemical identity, including its definitive IUPAC nomenclature, and explore its physicochemical properties. This guide will present a logical, field-informed perspective on its synthesis, analytical characterization, and its strategic importance as a building block in modern drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodological insights.

Chemical Identity and Nomenclature

The formal IUPAC name for the compound is This compound . An alternative, equally valid IUPAC name is 2-fluoro-3-(propan-2-yloxy)benzoic acid [1][2]. The structure is characterized by a benzoic acid core, substituted with a fluorine atom at the C2 position and an isopropoxy group at the C3 position. This specific substitution pattern imparts unique electronic and steric properties that are highly valuable in the design of complex organic molecules.

The CAS Registry Number for this compound is 1346608-65-8[3][4].

Physicochemical Properties

A summary of the key computed and experimental properties is provided below. These parameters are critical for predicting solubility, designing reaction conditions, and assessing potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics in a drug development context.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FO₃ | PubChem |

| Molecular Weight | 198.19 g/mol | PubChem[5] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| InChI Key | ADISUGFAMDFUHD-UHFFFAOYSA-N | Sigma-Aldrich[3] |

| XLogP3 (Predicted) | 2.3 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Strategic Importance in Drug Discovery and Organic Synthesis

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance key pharmacological properties.[6] Fluorinated compounds like this compound are sought-after intermediates for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[7]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing the binding affinity and potency of an active pharmaceutical ingredient (API).[6]

-

Lipophilicity and Permeability: Strategic placement of fluorine can modulate a molecule's lipophilicity, which is a critical factor in its ability to cross cell membranes and reach its site of action.

-

Conformational Control: The steric bulk and electronic nature of the fluorine and isopropoxy groups can influence the preferred conformation of the molecule, locking it into a bioactive shape.

This compound serves as a versatile building block, or scaffold, for constructing more complex molecules where these enhanced properties are desired.[6][8] Its carboxylic acid group provides a reactive handle for a wide range of chemical transformations, such as amide bond formation, esterification, or reduction.

Retrosynthetic Analysis and Proposed Synthesis

While multiple specific synthetic routes exist for fluorinated benzoic acids, a general and robust strategy can be proposed based on established organic chemistry principles. A common approach involves building the substitution pattern around a commercially available starting material. One logical retrosynthetic pathway begins with the disconnection of the ether and carboxyl groups.

A plausible forward synthesis could involve the following key steps:

-

Nitration of 2-Fluorophenol: Selective nitration to install a nitro group, which acts as a precursor to the carboxyl group and helps direct subsequent substitutions.

-

Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group with 2-bromopropane under basic conditions to form the isopropoxy ether linkage.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amine (aniline derivative).

-

Sandmeyer Reaction: Diazotization of the amine followed by cyanation to introduce a nitrile group.

-

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile to yield the final carboxylic acid product.

This proposed pathway is illustrative. Alternative methods, such as direct carboxylation via organometallic intermediates or nucleophilic aromatic substitution strategies, may also be viable depending on precursor availability and desired scale.[9]

Analytical Methodologies for Characterization and Quality Control

Accurate identification and purity assessment are paramount in research and development. For fluorinated benzoic acid isomers, which can have similar properties, a multi-pronged analytical approach is essential.[10]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for routine quality control.[10]

-

Principle: Separation is based on the compound's partitioning between a stationary phase (typically C18) and a mobile phase.

-

Advantages: High resolution, speed, and no requirement for derivatization make it ideal for purity assessment and quantitative analysis.[10]

-

Typical Protocol:

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile.

-

Column: A reverse-phase C18 column.

-

Detection: UV detection (typically around 254 nm) or, for higher specificity and sensitivity, coupling with a mass spectrometer (LC-MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, especially for identifying trace impurities.

-

Principle: Separation of volatile compounds in a gaseous mobile phase.

-

Requirement: A derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester).[10]

-

Advantages: High sensitivity and structural confirmation through mass fragmentation patterns.[10]

Spectroscopic Characterization

Spectroscopic data provides unequivocal structural confirmation. The following table outlines the expected signals for this compound.

| Technique | Expected Characteristic Signals |

| ¹H NMR | Aromatic protons (multiplets in the ~7-8 ppm region).Septet for the isopropoxy CH (~4.5-5.0 ppm).Doublet for the isopropoxy CH₃ groups (~1.3-1.5 ppm).A broad singlet for the carboxylic acid proton (>10 ppm, may be exchanged with D₂O). |

| ¹³C NMR | Carbonyl carbon (~165-175 ppm).Aromatic carbons, showing C-F coupling.Isopropoxy carbons (~70 ppm for CH, ~22 ppm for CH₃). |

| ¹⁹F NMR | A singlet or multiplet (depending on coupling to nearby protons) characteristic of an aryl fluoride. |

| FTIR | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).C-O stretches from the ether and acid (~1200-1300 cm⁻¹).C-F stretch (~1100-1200 cm⁻¹). |

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for medicinal chemists and materials scientists. Its unique combination of a reactive carboxylic acid handle, a metabolically robust fluorine substituent, and a lipophilic isopropoxy group makes it an invaluable intermediate for creating novel molecules with tailored properties. Understanding its synthesis, physicochemical characteristics, and the appropriate analytical methods for its characterization is fundamental to leveraging its full potential in advanced scientific applications, from the development of next-generation pharmaceuticals to the creation of high-performance materials.

References

- PubChem. 5-Chloro-2-fluoro-3-isopropoxybenzoic acid.

- PubChem. 2-Fluoro-4-isopropoxybenzoic acid.

- Ningbo Inno Pharmchem Co., Ltd.

- Ningbo Inno Pharmchem Co., Ltd.

- Kraszkiewicz, L., et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2017(2), pp.243-255. [Link]

- PubChemLite. 2-fluoro-3-isopropoxybenzaldehyde (C10H11FO2). [Link]

- Wu, Y., et al. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, p.980650. [Link]

- Google Patents.

- Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

- PubChem. 2-Isopropoxybenzoic acid.

- Wiley-VCH. p-Isopropoxybenzoic acid - SpectraBase. [Link]

- PubChem. 3-Isopropoxybenzoic acid.

Sources

- 1. PubChemLite - 2-fluoro-3-isopropoxybenzaldehyde (C10H11FO2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Isopropoxybenzoic acid | C10H12O3 | CID 12357674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1346608-65-8 [sigmaaldrich.com]

- 4. This compound | 1346608-65-8 [sigmaaldrich.com]

- 5. 2-Fluoro-4-isopropoxybenzoic acid | C10H11FO3 | CID 2774529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of 2-Fluoro-3-isopropoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectral data for 2-Fluoro-3-isopropoxybenzoic acid (CAS No. 1346608-65-8), a key building block in contemporary medicinal chemistry. In the absence of a complete, publicly available experimental dataset, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to present a robust predictive analysis. Detailed, field-proven experimental protocols for data acquisition are provided, emphasizing methodological causality to ensure data integrity and reproducibility. This guide is designed to empower researchers to confidently identify, characterize, and assess the purity of this important synthetic intermediate.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic carboxylic acid with the molecular formula C₁₀H₁₁FO₃. Its structure is characterized by a benzoic acid core, substituted with a fluorine atom at the C2 position and an isopropoxy group at the C3 position. This unique arrangement of functional groups—an electron-withdrawing fluorine atom ortho to the carboxylic acid, and an electron-donating, sterically bulky isopropoxy group meta to it—imparts specific electronic and conformational properties that are of significant interest in drug design. The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding interactions, while the isopropoxy group can influence solubility and occupy hydrophobic pockets in target proteins.

Accurate and unambiguous structural confirmation is paramount. Spectroscopic techniques provide the necessary tools for this confirmation, offering detailed insights into the molecular framework. This guide will systematically explore the expected outcomes from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its covalent framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, splitting patterns (multiplicity), and integration values. The analysis is best performed in a solvent like DMSO-d₆, which can solubilize the carboxylic acid without proton exchange, or CDCl₃. The carboxylic acid proton is often broad and may exchange with trace amounts of D₂O, leading to its disappearance.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | N/A | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and potential exchange.[1] |

| Aromatic H-6 | ~7.8 - 8.0 | Doublet of Doublets (dd) | JH6-H5 ≈ 7-8 Hz, JH6-F ≈ 4-5 Hz | 1H | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be coupled to H-5 and the fluorine at C-2. |

| Aromatic H-5 | ~7.2 - 7.4 | Triplet (t) | JH5-H4 ≈ JH5-H6 ≈ 8 Hz | 1H | Coupled to both H-4 and H-6, this proton will appear as a triplet. Its chemical shift is influenced by the ortho isopropoxy and para fluoro substituents. |

| Aromatic H-4 | ~7.0 - 7.2 | Doublet of Doublets (dd) | JH4-H5 ≈ 8-9 Hz, JH4-F ≈ 9-11 Hz | 1H | This proton is ortho to the electron-donating isopropoxy group, shifting it upfield. It will exhibit coupling to H-5 and a larger coupling to the para fluorine atom. |

| Isopropoxy Methine (-OCH) | ~4.6 - 4.8 | Septet | J ≈ 6 Hz | 1H | The methine proton is coupled to the six equivalent methyl protons, resulting in a septet. |

| Isopropoxy Methyl (-CH₃) | ~1.3 - 1.5 | Doublet | J ≈ 6 Hz | 6H | The two methyl groups of the isopropoxy moiety are equivalent and are split by the methine proton into a doublet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will identify all unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of the substituents and C-F coupling is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF, etc., Hz) | Rationale for Prediction |

| Carboxylic Acid (-C OOH) | ~165 - 170 | Doublet | ³JCF ≈ 2-4 Hz | The carbonyl carbon is deshielded. It will show a small coupling to the fluorine atom three bonds away. |

| Aromatic C-2 (-C -F) | ~158 - 162 | Doublet | ¹JCF ≈ 240-250 Hz | This carbon is directly bonded to the highly electronegative fluorine, resulting in a downfield shift and a large one-bond C-F coupling constant. |

| Aromatic C-3 (-C -O) | ~145 - 149 | Doublet | ²JCF ≈ 12-15 Hz | Attached to the oxygen of the isopropoxy group, this carbon is deshielded and shows a two-bond coupling to fluorine. |

| Aromatic C-1 (-C -COOH) | ~120 - 124 | Doublet | ²JCF ≈ 20-25 Hz | The ipso-carbon to the carboxylic acid group will be shifted and show a two-bond coupling to the fluorine. |

| Aromatic C-6 | ~125 - 129 | Singlet or small doublet | ⁴JCF ≈ 1-3 Hz | This carbon is influenced by the ortho carboxylic acid and will likely show a very small four-bond coupling to fluorine. |

| Aromatic C-5 | ~122 - 126 | Doublet | ⁴JCF ≈ 3-5 Hz | This carbon's chemical shift is influenced by the adjacent aromatic protons and will show a small four-bond coupling to fluorine. |

| Aromatic C-4 | ~115 - 119 | Doublet | ³JCF ≈ 7-9 Hz | Ortho to the electron-donating isopropoxy group, this carbon is shifted upfield and will exhibit a three-bond coupling to fluorine. |

| Isopropoxy Methine (-OC H) | ~70 - 74 | Singlet | N/A | A typical chemical shift for an ether methine carbon. |

| Isopropoxy Methyl (-C H₃) | ~21 - 23 | Singlet | N/A | The two equivalent methyl carbons of the isopropoxy group. |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift is very responsive to the electronic environment.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Rationale for Prediction |

| Aromatic CF | -110 to -125 | Multiplet | The chemical shift of fluorine on an aromatic ring is influenced by the other substituents. The presence of both electron-donating (isopropoxy) and electron-withdrawing (carboxylic acid) groups will determine the final shift. The signal will be a multiplet due to coupling with H-6, H-4, and potentially H-5. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for FTIR Sample Preparation (KBr Pellet) and Analysis.

-

Sample Preparation :

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven and store it in a desiccator.

-

In a clean agate mortar and pestle, grind 1-2 mg of this compound to a very fine powder. [2][3] * Add approximately 100-200 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample. The goal is a homogenous dispersion. [2][3]

-

-

Pellet Formation :

-

Data Acquisition :

-

Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for carboxylic acids, which will likely produce a prominent deprotonated molecule in negative ion mode.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Method | Rationale for Prediction |

| 198.07 | [M]⁺˙ | EI | The molecular ion peak, corresponding to the exact mass of C₁₀H₁₁FO₃. |

| 197.06 | [M-H]⁻ | ESI (-) | In negative ion mode ESI, the acidic carboxylic proton is easily lost to form the deprotonated molecule, which is often the base peak. |

| 155.06 | [M-C₃H₇]⁺ or [M-43]⁺ | EI/CID | Loss of the isopropyl radical via cleavage of the ether C-O bond. |

| 153.05 | [M-COOH]⁺ or [M-45]⁺ | EI/CID | Loss of the carboxyl group as a radical is a common fragmentation pathway for benzoic acids. |

| 138.04 | [M-C₃H₆O]⁺˙ or [M-58]⁺˙ | EI/CID | Loss of acetone via a rearrangement, a possible pathway for isopropoxy aromatic compounds. |

| 121.03 | [M-C₃H₇-CO]⁺ or [M-43-28]⁺ | EI/CID | Subsequent loss of carbon monoxide from the m/z 155 fragment. |

Causality in Fragmentation

-

Aromatic Ethers : Aromatic ethers often fragment via cleavage of the bond beta to the aromatic ring. [5]For this compound, this would involve the loss of the isopropyl group.

-

Benzoic Acids : A characteristic fragmentation of benzoic acids is the loss of the hydroxyl group followed by the loss of carbon monoxide, or the direct loss of the entire carboxyl group. [6]The stability of the resulting aryl cation influences the prevalence of these pathways.

Experimental Protocol for ESI-MS Data Acquisition

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation :

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a high-purity solvent such as methanol or acetonitrile. [7] * For negative ion mode, adding a small amount of a weak base like ammonium hydroxide can facilitate deprotonation.

-

-

Data Acquisition :

-

Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-20 µL/min) using a syringe pump. [7] * Apply a high voltage (typically 3-5 kV) to the electrospray needle.

-

Optimize source parameters, including drying gas temperature and flow rate, and capillary voltage, to achieve stable ion generation and efficient desolvation.

-

Acquire spectra over an appropriate mass range (e.g., m/z 50-500).

-

-

Data Analysis :

-

Examine the spectrum acquired in negative ion mode for the [M-H]⁻ ion at m/z 197.06.

-

If fragmentation data is required, perform a tandem MS (MS/MS) experiment by selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

-

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. This guide has detailed the predicted spectral features, grounding these predictions in established spectroscopic principles and data from analogous structures. The provided experimental protocols represent best practices in the field, designed to yield high-quality, reproducible data. By understanding the expected spectral outcomes and the rationale behind them, researchers can efficiently and accurately verify the structure and purity of this valuable synthetic intermediate, thereby accelerating research and development timelines.

References

- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes.

- Lin, Y. S., & Lin, C. H. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8895.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Diehl, P., & Khetrapal, C. L. (1969). Anisotropies of the ¹⁹F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. The Journal of Chemical Physics, 50(4), 1841-1845.

- Organic Spectroscopy International. (2015, July 2). Mass Spectrum of Ethers.

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

- YouTube. (2025, August 20). Mass Spectrometry of Aliphatic Ethers.

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). The calculation of ¹³C NMR chemical shifts in substituted benzenes: the effect of conformation. Magnetic Resonance in Chemistry, 43(8), 611-624.

- International Journal of Advanced Research in Science, Communication and Technology. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.

- YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers.

- Shimadzu. (n.d.). KBr Pellet Method.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.

- Reddy, D. D., & Fred, W. W. (1967). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 39(12), 1415-1421.

- WebMO. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

- ResearchGate. (2025, August 5). Vibrational spectra and structure of isopropylbenzene.

- Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.

- Transtutors. (2021, January 18). (Solved) - 1. Study the NMR spectrum of iso -propylbenzene, cumene (C9H12)...

- PubChem. (n.d.). 3-Isopropoxybenzoic acid.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- National Institutes of Health. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues.

- National Institute of Standards and Technology. (n.d.). Benzene, (1-methylethyl)-.

- ResearchGate. (2025, August 6). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.

- University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants.

- PubChemLite. (n.d.). 3-isopropoxybenzoic acid (C10H12O3).

- University of the Basque Country. (n.d.). Copies of ¹H, ¹³C, ¹⁹F NMR spectra.

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0034029).

- Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.

- National Institute of Standards and Technology. (n.d.). Benzene, propoxy-.

- SpectraBase. (n.d.). p-Isopropoxybenzoic acid.

- ResearchGate. (2025, October 16). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pelletpressdiesets.com [pelletpressdiesets.com]

- 3. shimadzu.com [shimadzu.com]

- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 6. Vibrational spectra and structure of isopropylbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phys.libretexts.org [phys.libretexts.org]

2-Fluoro-3-isopropoxybenzoic acid solubility in organic solvents

An In-Depth Technical Guide on the Solubility of 2-Fluoro-3-isopropoxybenzoic Acid in Organic Solvents

Introduction

In the landscape of drug discovery and organic synthesis, understanding the solubility of a molecule is a cornerstone of process development, formulation, and bioavailability assessment. This compound, a substituted aromatic carboxylic acid, presents a unique combination of functional groups that dictate its interaction with various solvent systems. The presence of a carboxylic acid moiety, an electron-withdrawing fluorine atom, and a moderately nonpolar isopropoxy group creates a nuanced solubility profile.

This guide provides a comprehensive technical overview intended for researchers, chemists, and formulation scientists. While specific, publicly available quantitative solubility data for this compound is limited, this document will leverage established chemical principles to predict its solubility behavior. Furthermore, it will provide a robust, field-proven experimental protocol for the precise determination of its solubility in any organic solvent of interest, ensuring a pathway for researchers to generate reliable data.

Molecular Structure and Physicochemical Properties

The solubility of a compound is fundamentally governed by its molecular structure and resulting physicochemical properties. The interplay between polarity, hydrogen bonding capacity, and molecular size determines how well a solute can be solvated by a given solvent.

Caption: Molecular structure of this compound.

The key structural features influencing solubility are:

-

Carboxylic Acid Group (-COOH): This is a highly polar group that can act as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O). Its acidic nature (pKa) means it can deprotonate in the presence of a base, forming a highly soluble salt.

-

Fluorine Atom (-F): As a highly electronegative atom, fluorine imparts a strong inductive electron-withdrawing effect, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1] This enhances its potential for acid-base interactions.

-

Isopropoxy Group (-OCH(CH₃)₂): This ether group is moderately polar and can act as a hydrogen bond acceptor. However, the alkyl portion contributes to the molecule's lipophilicity (oil-loving nature).

-

Benzene Ring: The aromatic ring is nonpolar and hydrophobic, contributing to solubility in less polar organic solvents.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

| Property | Estimated/Reference Value | Influence on Solubility |

| Molecular Formula | C₁₀H₁₁FO₃ | - |

| Molecular Weight | 198.19 g/mol | Larger molecules can sometimes be less soluble than smaller analogues. |

| pKa (Acidity) | ~3.0 - 3.5 (Estimated) | The acidic proton on the carboxylic acid will readily dissociate in basic media, drastically increasing solubility. The acidity is higher than benzoic acid (pKa 4.2) due to the electron-withdrawing fluorine. |

| Calculated logP | ~2.5 - 3.0 (Estimated) | This positive value indicates a preference for a nonpolar environment over water, suggesting good solubility in many organic solvents. |

| Hydrogen Bond Donors | 1 (from -COOH) | Allows for strong interactions with protic solvents (e.g., alcohols) and hydrogen bond accepting solvents. |

| Hydrogen Bond Acceptors | 3 (from C=O, -OH, and ether -O-) | Enables interaction with a wide range of polar protic and aprotic solvents. |

Predicted Solubility Profile in Common Organic Solvents

The principle of "like dissolves like" provides a strong framework for predicting solubility.[5] This means that solutes tend to dissolve in solvents with similar polarity and hydrogen bonding characteristics.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in strong hydrogen bonding with the carboxylic acid group of the solute. Benzoic acid itself is readily soluble in alcohols.[6] The combination of hydrogen bond donation and acceptance capabilities should lead to strong solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Good to high solubility is predicted. These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Solvents like DMSO are particularly effective at dissolving a wide range of organic molecules. Benzoic acid derivatives show good solubility in acetonitrile and ethyl acetate.[7][8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is expected. The nonpolar benzene ring and isopropoxy alkyl chains will have favorable interactions with these solvents. However, the highly polar carboxylic acid group will be poorly solvated, limiting overall solubility. Solubility in toluene may be higher than in aliphatic hexane due to potential pi-pi stacking interactions with the aromatic ring.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is predicted. These solvents are weakly polar and can engage in dipole-dipole interactions. They offer a balance, being able to interact with the less polar parts of the molecule without being entirely incompatible with the polar functional groups.

Gold-Standard Experimental Protocol: The Shake-Flask Method for Solubility Determination

To move from prediction to precise quantification, a standardized experimental protocol is essential. The equilibrium shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility.[9] It is designed to ensure that the solvent is fully saturated with the solute, providing a true measure of the equilibrium concentration.

I. Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

II. Materials and Equipment

-

Solute: this compound (high purity, >98%)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest

-

Equipment:

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker, incubator, or water bath

-

Centrifuge capable of temperature control

-

Volumetric flasks and pipettes (Class A)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Quantification Instrument: HPLC-UV or UV-Vis Spectrophotometer

-

III. Experimental Workflow

Caption: Experimental workflow for the Shake-Flask solubility determination method.

IV. Step-by-Step Methodology

-

Preparation of Vials: Add an excess amount of solid this compound to at least three separate glass vials. The excess is critical; undissolved solid must be present at the end of the experiment to ensure saturation.

-

Causality: Using an excess of solid ensures that the dissolution process reaches its thermodynamic equilibrium, defining the maximum concentration the solvent can hold.

-

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period. A minimum of 24 hours is recommended, but 48 hours is preferable to ensure equilibrium for poorly soluble or slowly dissolving compounds.[10]

-

Trustworthiness: The system's trustworthiness is validated by taking measurements at multiple time points (e.g., 24h and 48h). If the measured solubility is consistent, it confirms that equilibrium has been reached.[11]

-

-

Phase Separation: After equilibration, remove the vials and let them stand briefly at the same controlled temperature to allow coarse particles to settle. To separate the saturated solution (supernatant) from the excess solid, either:

-

Centrifuge the vials at the same temperature.

-

Filter the solution using a syringe fitted with a chemical-resistant (e.g., PTFE) filter. Discard the initial few drops to saturate the filter material.

-

Causality: This step is critical to prevent undissolved solid particles from being carried over into the sample for analysis, which would falsely inflate the solubility measurement.

-

-

Sample Dilution and Quantification:

-

Immediately after separation, carefully pipette a precise aliquot of the clear, saturated supernatant.

-

Dilute this aliquot with a known volume of the same solvent to bring the concentration into the linear range of a previously established analytical calibration curve.

-

Analyze the diluted sample using a validated method, such as HPLC-UV, to determine its concentration.

-

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor.

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor

-

Conclusion

While quantitative solubility data for this compound in various organic solvents is not widely published, a strong predictive assessment can be made based on its molecular structure. The presence of a carboxylic acid group suggests high solubility in polar protic and aprotic solvents, while its aromatic and alkyl components confer moderate solubility in less polar media. For drug development and process chemistry, where precision is paramount, this guide provides the authoritative Shake-Flask method as a self-validating system to generate accurate and reliable solubility data. This protocol empowers researchers to bridge the data gap and make informed, evidence-based decisions for their specific applications.

References

- M.J. Tubergen, J.R. Rzinski, "Physics-Based Solubility Prediction for Organic Molecules," Chemical Reviews, 2023.

- A. Llinàs, R. Glen, J.M.

- Chemistry For Everyone, "How To Predict Solubility Of Organic Compounds?," YouTube, 2024. Available: [Link]

- S. De Boer, et al., "Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics," AIChE Journal, 2022.

- A.S. Palmer, et al.

- BenchChem, "An In-depth Technical Guide to 2-Fluorobenzoic acid," BenchChem Technical Guides, 2025.

- BenchChem, "An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents," BenchChem Technical Guides, 2025.

- B.A. Goodman, "Shake-Flask Aqueous Solubility assay (Kinetic solubility)," Protocols.io, 2024. Available: [Link]

- National Center for Biotechnology Information, "3-Isopropoxybenzoic acid," PubChem Compound Summary, N.D. Available: [Link]

- C. Zhang, et al.

- U.S.

- A. Avdeef, "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients," Dissolution Technologies, 2007.

- BioAssay Systems, "Solubility Testing – Shake Flask Method," BioAssay Systems Inform

- Wikipedia, "3-Fluorobenzoic acid," Wikipedia, N.D. Available: [Link]

- National Center for Biotechnology Information, "2-Fluorobenzoic acid," PubChem Compound Summary, N.D. Available: [Link]

- W.E. Acree Jr., "IUPAC-NIST Solubility Data Series. 99.

- C. Zhang, et al.

Sources

- 1. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 2. 3-Isopropoxybenzoic acid | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]

- 4. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the Thermal Stability of 2-Fluoro-3-isopropoxybenzoic Acid

A Predictive and Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermal stability of 2-Fluoro-3-isopropoxybenzoic acid. While specific experimental data for this compound is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, outlines a robust, first-principles approach to its stability assessment. We will delve into the predicted physicochemical properties, potential thermal degradation pathways, and detailed, field-proven experimental protocols for a definitive stability analysis. This guide is designed to equip researchers and drug development professionals with the necessary tools to design and execute a thorough thermal stability program in line with regulatory expectations.

Introduction: The Imperative of Thermal Stability in Drug Development

The journey of a new chemical entity from discovery to a marketable drug product is contingent on a thorough understanding of its physicochemical properties. Among these, thermal stability is paramount. It provides critical insights into how a drug substance will behave under various environmental factors such as temperature, humidity, and light.[1][2] This understanding is not merely academic; it is fundamental to establishing a re-test period for the drug substance, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[1][3]

For a molecule like this compound, its unique substitution pattern—a fluorine atom and an isopropoxy group on a benzoic acid core—presents a distinct profile of reactivity and stability. The electron-withdrawing nature of the fluorine atom and the bulky isopropoxy group can influence the molecule's crystal lattice energy, melting point, and susceptibility to degradation.[4][5] This guide will provide a systematic approach to characterizing these properties.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on stability studies. While experimental data for this specific isomer is scarce, we can predict its properties based on related structures and general chemical principles.

| Property | Predicted Value/Characteristic | Rationale and Significance |

| Molecular Formula | C₁₀H₁₁FO₃ | Confirmed by structural analysis. |

| Molecular Weight | 198.19 g/mol | Calculated from the molecular formula.[6] |

| Melting Point | ~110-120 °C | Based on analogous compounds like 2-Fluoro-3-methylbenzoic acid (mp 114-116 °C).[4] The melting point is a critical indicator of purity and the energy required to disrupt the crystal lattice. A sharp melting range suggests high purity. |

| Boiling Point | > 200 °C (with decomposition) | Benzoic acid derivatives often decompose at or near their boiling points.[7][8] Thermal analysis will be crucial to distinguish between boiling and decomposition. |

| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., methanol, acetone, THF). | The carboxylic acid group provides some aqueous solubility, but the aromatic ring and isopropoxy group confer lipophilicity. Solubility is critical for designing solution-state stability and forced degradation studies. |

Predicted Thermal Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and pathways.[9][10] For this compound, several degradation routes can be hypothesized under thermal stress.

Primary Degradation Pathway: Decarboxylation

The most common thermal degradation pathway for benzoic acids is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂).[7][8]

-

Mechanism: Thermal energy can induce the cleavage of the C-C bond between the aromatic ring and the carboxyl group.

-